molecular formula C10H10BNO2 B13478159 (4-Methylquinolin-6-yl)boronic acid

(4-Methylquinolin-6-yl)boronic acid

Cat. No.: B13478159
M. Wt: 187.00 g/mol
InChI Key: JDPJPBUIGUMEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylquinolin-6-yl)boronic acid (CAS 2260683-52-9) is a quinoline-substituted boronic acid of interest in medicinal chemistry and materials science. Boronic acids are valued as versatile building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, which is a cornerstone methodology in drug discovery and development . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Recent research highlights the significant potential of synthetic quinoline derivatives as inhibitors of mutant epidermal growth factor receptor (EGFR) tyrosine kinase, targeting resistance in non-small cell lung cancer (NSCLC) . Furthermore, boronic acids as a class have gained prominence in drug discovery, with several boronic acid-containing drugs (e.g., Bortezomib, Ixazomib) receiving FDA approval for treating conditions like multiple myeloma, underscoring the therapeutic relevance of this functional group . Beyond pharmaceuticals, boronic acids can form dynamic reversible bonds with diols, making them useful in designing responsive materials, such as dynamic covalent hydrogels for biomedical applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(4-methylquinolin-6-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6,13-14H,1H3

InChI Key

JDPJPBUIGUMEQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN=C2C=C1)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often involves the reaction of borate esters with organometallic reagents. For this compound, the process may involve the reaction of 4-methylquinoline with a boron-containing reagent under controlled conditions to yield the desired boronic acid derivative .

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinolin-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid ester.

    Reduction: Formation of boronic acid derivatives.

    Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acid esters, reduced boronic acid derivatives, and various cross-coupled products depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of (4-Methylquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to act as a mild electrophile in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

  • pKa and Reactivity: Boronic acids with electron-withdrawing substituents typically exhibit lower pKa values, enhancing their reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility in neutral environments. In contrast, fluorinated or aryl-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) achieve pKa values closer to physiological pH (7.4) due to balanced electronic effects . (4-Methylquinolin-6-yl)boronic acid’s pKa is likely modulated by the electron-donating methyl group and electron-withdrawing quinoline ring, though experimental data are needed for confirmation.
  • Binding Affinity: The quinoline core may enhance binding to aromatic targets (e.g., enzymes, DNA) via π-π stacking, a feature absent in simpler aryl boronic acids like phenyl boronic acid. For instance, phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM) demonstrates superior antiproliferative activity compared to phenyl boronic acid, attributed to its extended aromatic system .
Table 1: Structural and Electronic Comparison
Compound Key Substituents pKa (Estimated) Notable Features
(4-Methylquinolin-6-yl)BA Quinoline, 4-Me, 6-B(OH)₂ ~8.0–9.0* Aromatic π-system, potential enzyme targeting
Phenanthren-9-yl BA Polycyclic aromatic N/A High cytotoxicity (IC₅₀ = 0.225 µM)
6-Hydroxynaphthalen-2-yl BA Naphthalene, 6-OH N/A Sub-micromolar IC₅₀ (0.1969 µM)
Phenyl BA Simple aryl ~8.8 Diagnostic applications (e.g., KPC detection)
4-MCPBA 4-Me, Cl-substituted phenyl >8.5 High pKa limits physiological use

*Inferred from structurally related compounds .

Q & A

Q. What are the key challenges in synthesizing and purifying (4-Methylquinolin-6-yl)boronic acid, and how can they be addressed methodologically?

Synthesis of arylboronic acids like this compound often faces challenges such as boroxine formation (trimerization via dehydration) and purification complexities due to residual catalysts. To mitigate this:

  • Derivatization : Convert boronic acids to boronic esters using diols (e.g., pinacol) to stabilize the compound and prevent trimerization .
  • Analytical Techniques : Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix to enable in-situ esterification, simplifying detection and sequencing .
  • Chromatography : Optimize reverse-phase HPLC with buffered mobile phases (e.g., ammonium acetate) to improve separation efficiency .

Q. How does the mechanism of this compound binding to diols influence its application in glycoprotein sensing?

The boronic acid-diol interaction involves reversible covalent bond formation, where the trigonal boronic acid (Lewis acid) reacts with 1,2- or 1,3-diols to form tetrahedral boronate esters. Key factors include:

  • pH Sensitivity : Binding affinity increases at alkaline pH (pKa ~8–10) due to boronate anion stabilization .
  • Steric Effects : Substituents on the quinoline ring (e.g., 4-methyl group) modulate steric hindrance, affecting selectivity for specific diols (e.g., glucose vs. fructose) .
  • Secondary Interactions : Non-specific binding (e.g., hydrophobic interactions with glycoprotein surfaces) can reduce selectivity, necessitating buffer optimization (e.g., high salt or competing agents) .

Advanced Research Questions

Q. How do kinetic and thermodynamic properties of this compound binding impact real-time glucose sensor design?

  • Kinetic Analysis : Stopped-flow fluorescence studies reveal kon values for boronic acid-sugar binding follow D-fructose > D-tagatose > D-mannose > D-glucose, with equilibrium reached within seconds. This rapid binding supports real-time sensing but requires calibration for physiological pH variations .
  • Thermodynamic Tuning : Electron-withdrawing groups on the quinoline ring lower the boronic acid’s pKa, enhancing binding at neutral pH. Computational modeling (e.g., DFT) can predict substituent effects on affinity .

Q. What experimental strategies address selectivity limitations in glycoprotein capture using boronic acid-functionalized surfaces?

  • Surface Chemistry : Immobilize this compound on carboxymethyl dextran-coated gold substrates to minimize non-specific protein adsorption. Use SPR (surface plasmon resonance) to quantify binding kinetics and optimize buffer conditions (e.g., Tris-borate vs. HEPES) .
  • Competitive Elution : Apply sorbitol or fructose in elution buffers to displace weakly bound glycoproteins while retaining high-affinity targets .

Q. How can computational approaches like QSAR and machine learning optimize the design of boronic acid-based therapeutics?

  • QSAR Parameterization : Extract 613+ molecular descriptors (e.g., logP, polar surface area) to correlate structure with bioactivity. PCA and k-means clustering identify chemical diversity hotspots in boronic acid libraries .
  • Machine Learning : Train models on datasets of boronic acid inhibitors (e.g., proteasome or thrombin inhibitors) to predict binding modes and optimize substituent patterns for target engagement .

Q. What advanced techniques enable spatiotemporal control of boronic acid-diol binding in dynamic hydrogels?

  • Photoswitchable Systems : Incorporate azobenzene-boronic acid conjugates. E→Z isomerization with red light (λ > 600 nm) enhances diol binding affinity by 20-fold, enabling light-tunable hydrogel stiffness .
  • Reversible Capture : Use visible light to trigger "catch and release" of diol-tagged biomolecules (e.g., fluorescent probes) in physiological buffers, validated via fluorescence anisotropy .

Q. How is the anticancer activity of this compound evaluated, and what mechanistic insights guide its therapeutic potential?

  • In Vitro Assays : Screen against cancer cell panels (e.g., NCI-60) using MTT assays. Compare IC50 values to established agents (e.g., combretastatin A-4) to identify selectivity profiles .
  • Mechanistic Studies :
    • Tubulin Polymerization : Monitor inhibition via turbidity assays (IC50 ~20 µM for potent derivatives) .
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and caspase-3 activation assays to confirm programmed cell death pathways .

Data Contradiction Analysis

Conflict : Some studies report high glycoprotein selectivity for boronic acids, while others note interference from non-specific interactions .
Resolution : Selectivity is context-dependent. For example:

  • Primary Interaction : Boronate ester formation dominates in low-protein-concentration buffers (e.g., PBS).
  • Secondary Interaction : Hydrophobic or electrostatic interactions prevail in complex matrices (e.g., serum), necessitating surface passivation with PEG or zwitterionic coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.